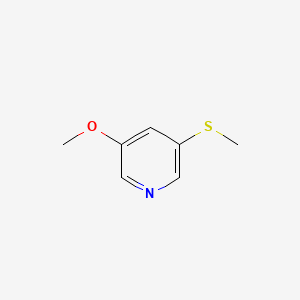

5-甲氧基-3-甲硫基吡啶

描述

5-Methoxy-3-methylthiopyridine is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 . It is used in various applications in the chemical industry .

Synthesis Analysis

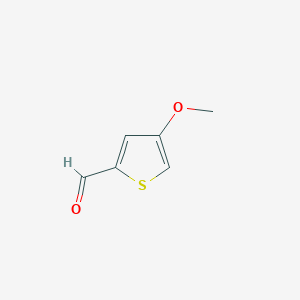

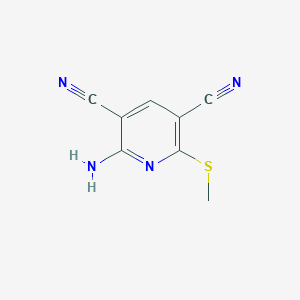

The synthesis of 5-Methoxy-3-methylthiopyridine involves several methods. One of the main strategies to build up borinic acids relies either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis

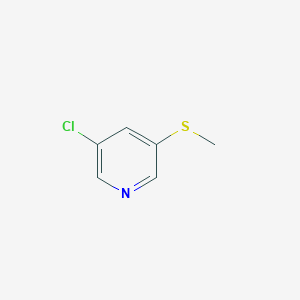

The molecular structure of 5-Methoxy-3-methylthiopyridine consists of a pyridine ring with a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to it . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

5-Methoxy-3-methylthiopyridine has a predicted boiling point of 255.7±25.0 °C and a predicted density of 1.14±0.1 g/cm3 . Its solubility in water is 6.85 mg/l at 20 °C . It is also soluble in organic solvents like hexane, methanol, and acetone .科学研究应用

合成和化学性质

吡啶环上的甲氧基和甲硫基化合物在化学合成中具有重要意义,为开发药物、农用化学品和先进材料提供了多功能中间体。此类化合物的合成通常涉及吡啶环的策略性功能化,以引入甲氧基和甲硫基,利用亲核取代反应和过渡金属催化的偶联反应等反应。例如,2-氨基-4-甲氧基-6-甲硫基嘧啶的合成证明了此类化学转化的实用性,展示了如何引入特定的官能团以获得所需的化学结构(尹杜林,2005 年)[https://consensus.app/papers/synthesis-2amino4methoxy6methylthiopyrimidine-dulin/8ca59f962638557e929ff97f5c52ba43/?utm_source=chatgpt].

医药化学中的应用

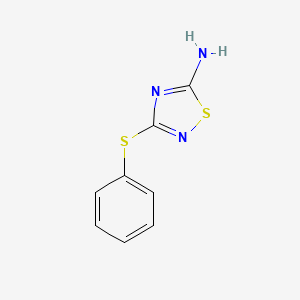

与 5-甲氧基-3-甲硫基吡啶结构相关的化合物在医药化学中得到应用,特别是在新型药物剂的合成中。这些化合物可以作为具有潜在抗炎、抗病毒和抗精神病活性的药物的构建模块。例如,3-羟基噻吩并[2,3-b]吡啶-2-羧酸甲酯因其潜在的抗炎特性而受到研究,突出了此类结构的治疗潜力(G. P. Moloney,2001 年)[https://consensus.app/papers/methyl-3hydroxythieno23bpyridine2carboxylate-moloney/9f0587f4051a5011ad3c60917b51fd59/?utm_source=chatgpt].

材料科学和催化

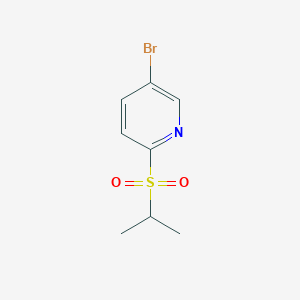

在材料科学和催化领域,类似于 5-甲氧基-3-甲硫基吡啶的化合物可以在金属配合物的形成中作为配体发挥至关重要的作用,而金属配合物在催化过程中至关重要。例如,具有 N,N',S,S' 蝎螯配体的 CuI 配合物的合成和表征提供了有关此类化合物如何影响催化中金属中心的性质和反应性的见解(Marcello Gennari 等,2008 年)[https://consensus.app/papers/complexes-nnss-scorpionate-ligands-evidence-gennari/e300e4a103545fd6a4a1a7aac85ae60c/?utm_source=chatgpt].

安全和危害

作用机制

Target of Action

It’s structurally similar to 5-meo-dmt, which primarily acts as an agonist at the 5-ht1a and 5-ht2a receptors . The 5-HT1A receptor is a well-validated therapeutic target .

Mode of Action

The structurally similar compound 5-meo-dmt is thought to exert its effects primarily through 5-ht2a receptor agonism, although additional mechanisms of action such as monoamine oxidase inhibition (maoi) may also be involved .

Biochemical Pathways

5-meo-dmt, a structurally similar compound, is known to stimulate neuroendocrine function, immunoregulation, and anti-inflammatory processes .

Result of Action

Observational studies and surveys have suggested that single exposure to 5-meo-dmt can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress .

属性

IUPAC Name |

3-methoxy-5-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPYSOIVHGIKGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

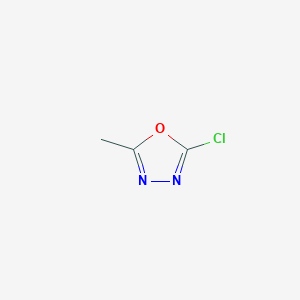

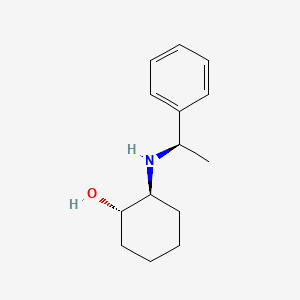

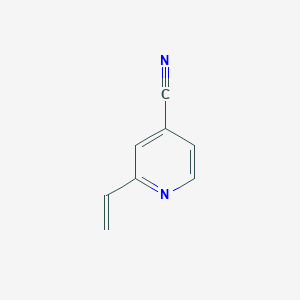

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B3176194.png)

![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)